molecular formula C20H19N5O5S B2711097 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888419-37-2

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No. B2711097
CAS RN: 888419-37-2
M. Wt: 441.46
InChI Key: VDMWKEPHVYQCDK-UHFFFAOYSA-N
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Description

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivation and Prodrug Development

Research on related compounds, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), reveals the potential of such chemicals in bioactivation and prodrug development. CB 1954 is activated by the enzyme DT diaphorase, producing a highly selective cytotoxicity by forming DNA-DNA interstrand crosslinks, a mechanism that could potentially be shared by the compound (Knox et al., 1991). This demonstrates the compound's potential use in developing targeted cancer therapies, particularly through gene-directed enzyme prodrug therapy (GDEPT), where the prodrug is selectively activated in tumor cells.

Nitroreductase Enzyme Activation

The activation of nitro-containing prodrugs by nitroreductase enzymes, as seen with CB 1954, indicates a pathway through which N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide might also be activated in a therapeutic context. The enzyme responsible for converting CB 1954 into its cytotoxic form has been identified as NAD(P)H dehydrogenase (quinone), which suggests a similar mechanism could be exploited for the activation of the compound , offering a targeted approach to cancer therapy (Knox et al., 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding ethyl ester intermediate.", "Step 2: Addition of ammonia to the ethyl ester intermediate to form the final product, N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Step 3: Purification of the final product by recrystallization or chromatography." ] }

CAS RN

888419-37-2

Product Name

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Molecular Formula

C20H19N5O5S

Molecular Weight

441.46

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C20H19N5O5S/c1-2-30-15-9-5-13(6-10-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-3-7-14(8-4-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27)

InChI Key

VDMWKEPHVYQCDK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N

solubility

not available

Origin of Product

United States

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